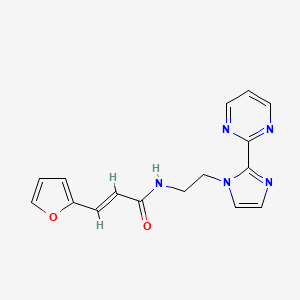
(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide" involves complex organic synthesis techniques. A notable method includes the aza-Wittig reaction, which is a versatile strategy for constructing nitrogen-containing heterocycles. For instance, the synthesis of related compounds has been achieved through reactions involving ethyl 3-(phenyliminomethyleneamino)benzofuran-2-carboxylate, benzene isocyanate, and diethyl 2-aminosuccinate, leading to structures with imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine rings (Deng et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family showcases a planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, indicative of the compound's stability and potential for intermolecular interactions. This structural motif is crucial for the compound's chemical behavior and its interaction with biological systems, making it a subject of interest for drug design and development (Deng et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving "(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide" and its analogs often utilize the furan and pyrimidinyl components for further functionalization. These reactions can lead to a diverse range of products with varying biological and physical properties. For example, the ene-reduction of related acrylamides by marine and terrestrial fungi has been explored, demonstrating the potential for biotransformation and the creation of new stereocenters, enriching the compound's chemical diversity (Jimenez et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular configuration. For example, the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and the presence of intermolecular interactions, such as hydrogen bonding, can affect the compound's solubility and crystalline form, which are critical factors in drug formulation and material science applications (Deng et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of "(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide" are influenced by the electron-donating and withdrawing effects of the furan, pyrimidine, and imidazole rings. These effects play a crucial role in the compound's behavior in chemical reactions, including nucleophilic and electrophilic attacks, which are essential for the synthesis of heterocyclic compounds and their application in medicinal chemistry (Jimenez et al., 2019).
Applications De Recherche Scientifique
Green Organic Synthesis
(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been utilized in green organic chemistry for the synthesis of related compounds. For example, Jimenez et al. (2019) reported its synthesis under microwave radiation, using filamentous marine and terrestrial-derived fungi in ene-reduction processes. This showcases its application in environmentally friendly chemical synthesis methods (Jimenez et al., 2019).
Antimicrobial Activity
The compound has been linked to the synthesis of derivatives with antimicrobial properties. Idhayadhulla et al. (2012) synthesized a series of pyrazole and imidazole derivatives, including those related to (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide, and screened them for antimicrobial activity (Idhayadhulla et al., 2012).
Synthesis of Novel Compounds
This compound has been used in the synthesis of a variety of novel chemical structures. For example, Sokmen et al. (2014) synthesized acylhydrazone compounds from a similar structure for antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).
Cytotoxic Agents
Its derivatives have been studied as potential cytotoxic agents for cancer treatment. Tarleton et al. (2013) synthesized a series of focused compound libraries from a similar structure, identifying new lead compounds with improved cytotoxicity (Tarleton et al., 2013).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-14(5-4-13-3-1-12-23-13)17-8-10-21-11-9-20-16(21)15-18-6-2-7-19-15/h1-7,9,11-12H,8,10H2,(H,17,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGAKLBNJVJHMB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



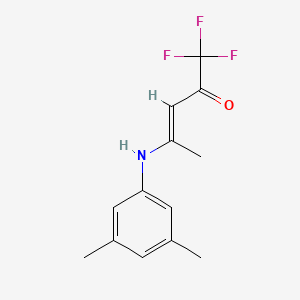
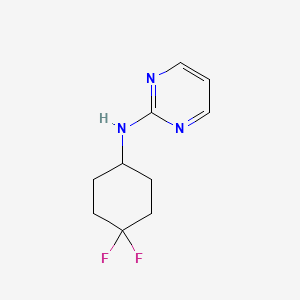

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)
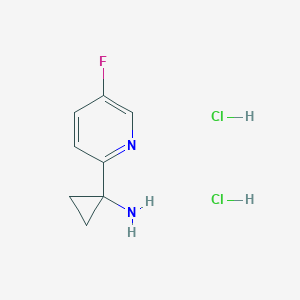
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)


![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)
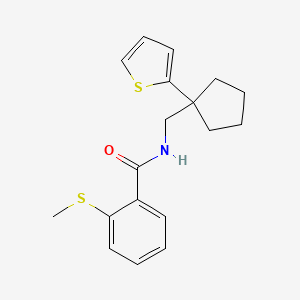
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)